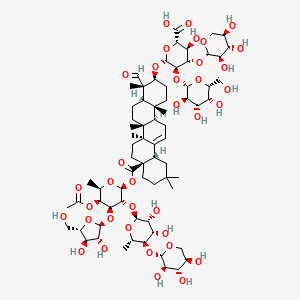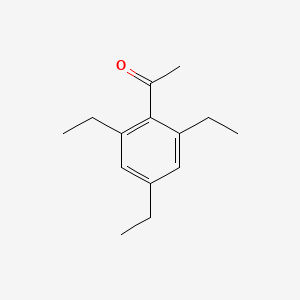
1-(2,4,6-Triethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Triethylphenyl)ethanone is an organic compound with the molecular formula C14H20O It is a derivative of acetophenone, where the phenyl ring is substituted with three ethyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Triethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 2,4,6-triethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(2,4,6-Triethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 1-(2,4,6-Triethylphenyl)acetic acid.
Reduction: 1-(2,4,6-Triethylphenyl)ethanol.
Substitution: 1-(2,4,6-Triethyl-3-nitrophenyl)ethanone or 1-(2,4,6-Triethyl-3-bromophenyl)ethanone.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4,6-Triethylphenyl)ethanone depends on its specific application. In general, the compound can interact with molecular targets through its carbonyl group, which can form hydrogen bonds or undergo nucleophilic addition reactions. The ethyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with methyl groups instead of ethyl groups.
1-(2,4,5-Triethylphenyl)ethanone: Similar structure but with ethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(2,4,6-Triethylphenyl)ethanone is unique due to the specific positioning of the ethyl groups, which can affect its chemical reactivity and physical properties. This makes it distinct from other acetophenone derivatives and potentially useful for specialized applications.
特性
CAS番号 |
3766-68-5 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1-(2,4,6-triethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-5-11-8-12(6-2)14(10(4)15)13(7-3)9-11/h8-9H,5-7H2,1-4H3 |
InChIキー |
PEJCAQNBGDDNHP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



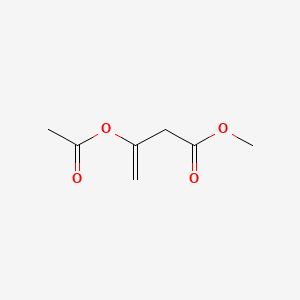
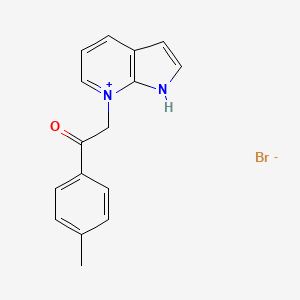

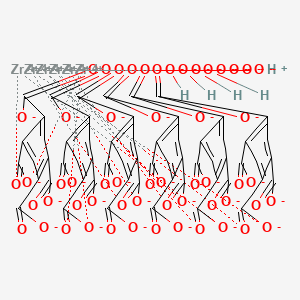
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
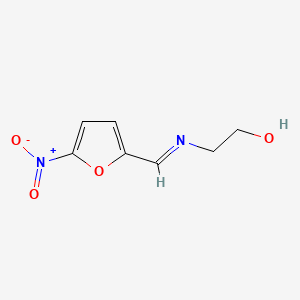
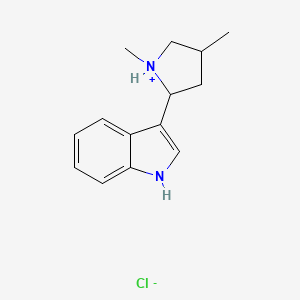
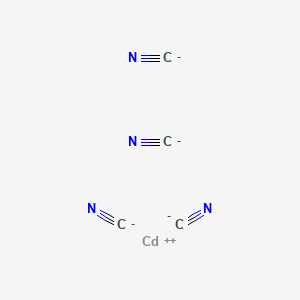
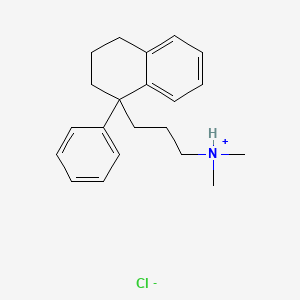

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
